molecular formula C20H25NO4S B11831821 tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate

tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate

Cat. No.: B11831821
M. Wt: 375.5 g/mol
InChI Key: WLBFAOADRQHRDH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is known for its role in protecting amino groups during chemical reactions, making it valuable in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride and a phenyl-substituted propan-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate is used as a protecting group for amines. This allows for selective reactions to occur without interference from the amino group .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions by protecting specific amino groups during experiments .

Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable tool in drug development .

Industry: Industrially, it is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group helps in the synthesis of complex molecules with high precision .

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of desired products .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate and phenylsulfonyl groups. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H25NO4S/c1-20(2,3)25-19(22)21-17(14-16-10-6-4-7-11-16)15-26(23,24)18-12-8-5-9-13-18/h4-13,17H,14-15H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

WLBFAOADRQHRDH-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.